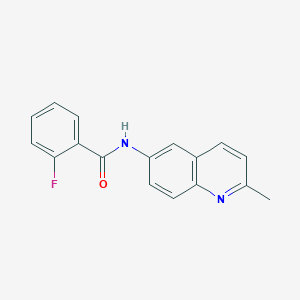
2-fluoro-N-(2-methyl-6-quinolinyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of 2-Fluoro-N-(2-methyl-6-quinolinyl)benzamide and related compounds often involves complex chemical reactions. For instance, Matarrese et al. (2001) labeled quinoline-2-carboxamide derivatives with carbon-11 as potential radioligands for peripheral benzodiazepine receptors imaging in vivo with positron emission tomography (PET) (Matarrese et al., 2001). Cappelli et al. (2006) explored the synthesis and labeling of halogenated 2-quinolinecarboxamides for similar applications, highlighting the significance of fluorine in enhancing ligand-receptor interactions (Cappelli et al., 2006).
Molecular Structure Analysis
The molecular and crystal structures of compounds similar to 2-Fluoro-N-(2-methyl-6-quinolinyl)benzamide have been analyzed to predict their antimicrobial and antiviral properties. Vaksler et al. (2023) proposed the synthesis of a potential antimicrobial and antiviral drug, analyzing its molecular and crystal structures and predicting biological activity through molecular docking (Vaksler et al., 2023).
Chemical Reactions and Properties
The chemical reactions and properties of 2-Fluoro-N-(2-methyl-6-quinolinyl)benzamide derivatives involve complex interactions. Wang et al. (2009) synthesized and characterized benzamide derivatives, investigating their activities in ethylene oligomerization upon activation with specific catalysts (Wang et al., 2009).
Physical Properties Analysis
While specific studies on the physical properties of 2-Fluoro-N-(2-methyl-6-quinolinyl)benzamide were not found, similar compounds have been analyzed for their photofluorescent properties, cytotoxicity, and mutagenic and antioxidant properties, providing insights into their behavior and potential applications (Politanskaya et al., 2015).
科学的研究の応用
Radioligand Development for Peripheral Benzodiazepine Receptors Imaging
2-Fluoro-N-(2-methyl-6-quinolinyl)benzamide derivatives, such as those mentioned in a study by Matarrese et al. (2001), have been explored for their potential as radioligands in positron emission tomography (PET). These compounds were designed to assess peripheral benzodiazepine type receptors (PBR) in vivo. The study highlighted the synthesis, labeling, and evaluation of novel quinoline-2-carboxamide derivatives with carbon-11, showcasing their promising application in PBR imaging for various organs, including the heart, lungs, and brain, among others (Matarrese et al., 2001).
Fluorescent Chemosensors for Metal Ions
Another application involves the use of quinoline derivatives as fluorescent chemosensors for metal ions. A study by Li et al. (2014) introduced a fluorescent sensor based on a quinoline group, demonstrating excellent selectivity and sensitivity towards Zn(2+) ions over other cations in acetonitrile aqueous solutions. This research offers insights into the development of effective sensors for metal ion detection in various environmental and biological contexts (Li et al., 2014).
Synthesis and Characterization of Quinoline Derivatives
The synthesis and characterization of quinoline derivatives for various applications have also been a significant area of research. For instance, Ye et al. (2018) reported on the metal-free synthesis of quinolines through the direct condensation of amides with alkynes, revealing N-aryl nitrilium intermediates. This study contributes to the broader understanding of quinoline synthesis and its potential applications in medicinal chemistry and material science (Ye et al., 2018).
特性
IUPAC Name |
2-fluoro-N-(2-methylquinolin-6-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13FN2O/c1-11-6-7-12-10-13(8-9-16(12)19-11)20-17(21)14-4-2-3-5-15(14)18/h2-10H,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILRSPAQAQDRURC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)C=C(C=C2)NC(=O)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-fluoro-N-(2-methylquinolin-6-yl)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(2-chlorobenzyl)oxy]benzaldehyde oxime](/img/structure/B5549054.png)
![5-{4-[(6-hydroxy-1,4-oxazepan-6-yl)methyl]-1-piperazinyl}-2-methyl-3(2H)-pyridazinone dihydrochloride](/img/structure/B5549059.png)
![N-(3-fluorophenyl)-2-[(4-fluorophenyl)amino]nicotinamide](/img/structure/B5549062.png)
![1-(cyclobutylcarbonyl)-N-{2-[(1-methyl-1H-tetrazol-5-yl)thio]ethyl}-4-piperidinecarboxamide](/img/structure/B5549070.png)
![2-(2-chloro-4-fluorophenyl)-N-[rel-(3R,4R)-3-hydroxy-4-piperidinyl]acetamide hydrochloride](/img/structure/B5549077.png)
![4-[(6-isopropyl-1-methyl-2-oxo-1,2-dihydro-3-pyridinyl)carbonyl]-1-(4-methylphenyl)-2-piperazinone](/img/structure/B5549083.png)
![5-ethyl-N,2,3-trimethyl-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5549106.png)

![8-fluoro-N-[2-(3-pyridinylamino)ethyl]-2-quinolinecarboxamide](/img/structure/B5549125.png)
![2-[(4-chloro-1-methyl-1H-pyrrol-2-yl)carbonyl]-7-(2-methoxyethyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5549128.png)
![N,N-dimethyl-4-[2-(1-piperidinyl)-4-pyrimidinyl]-1-piperazinesulfonamide](/img/structure/B5549140.png)
![N-[4-(2-oxo-1-pyrrolidinyl)benzyl]-1-(2-phenylethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5549146.png)
![6-(1-piperidinyl)-2-(2-pyridinyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5549150.png)
![3-methyl-N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]amino}ethyl)benzenesulfonamide](/img/structure/B5549156.png)